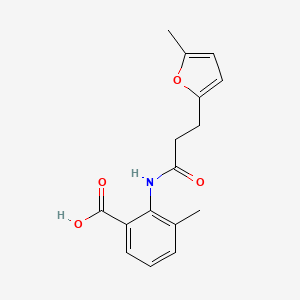

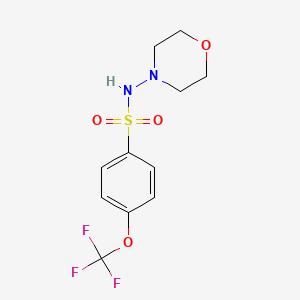

![molecular formula C24H19N3O B2378802 1-(4-甲氧基苯基)-8-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 932333-70-5](/img/structure/B2378802.png)

1-(4-甲氧基苯基)-8-甲基-3-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives involves several steps. A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 h to give compound 2 . Thermal cyclization of compound 2 at 260 °C for 1 h gave compound 3 . Treatment of compound 3 with chloroacetic acid gave compound 4 . Thiocarbohydrazide was mixed with compound 4 at higher temperature .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives include color, density, hardness, and melting and boiling points . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学研究应用

Photovoltaic Applications

Quinoline derivatives, such as the one , have been gaining popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, with their properties such as absorption spectra and energy levels being detailed for these applications . For example, organic dyes based on quinoline as an electron-deficient π-linker have been used .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in the design and architecture of these devices .

Transistors

Quinoline derivatives have also been used in transistors . Their properties make them suitable for use in the design and architecture of these devices .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . Their properties make them suitable for use in the design and architecture of these devices .

Anticancer Applications

Quinoline derivatives have shown potential in anticancer applications . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anti-inflammatory Applications

Quinoline derivatives have shown potential in anti-inflammatory applications . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antimalarial Applications

Quinoline derivatives have shown potential in antimalarial applications . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anti-SARS-CoV-2 Applications

Quinoline derivatives have shown potential in anti-SARS-CoV-2 applications . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

安全和危害

The safety data sheet for a similar compound, 4′-Methoxyacetophenone, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

未来方向

Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

作用机制

Target of Action

Similar quinoline derivatives have been reported to inhibit vegfr-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis .

Mode of Action

It’s known that quinoline derivatives can disrupt cell migration, dna intercalation, inhibit angiogenesis, and induce apoptosis .

Biochemical Pathways

The compound likely affects the VEGFR-2 signaling pathway, leading to the inhibition of angiogenesis . This disruption could result in the arrest of the cell cycle at the G1 phase and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetic properties of similar quinoline derivatives have been studied .

Result of Action

The compound’s action likely results in the inhibition of angiogenesis, cell cycle arrest at the G1 phase, and the induction of apoptosis . It may also upregulate the expression of proteins that trigger apoptosis, such as increased Bax, decreased Bcl-2, and an increased Bax/Bcl-2 ratio .

属性

IUPAC Name |

1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-6-4-3-5-7-17)26-27(24)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGDMASZKZJGBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)